![molecular formula C18H23N5O B5302351 N-(2-ethylphenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide](/img/structure/B5302351.png)
N-(2-ethylphenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide, commonly known as EPPA, is a chemical compound with potential therapeutic applications. EPPA belongs to the class of piperazinecarboxamide derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of EPPA is not fully understood. However, studies have suggested that EPPA acts as an antagonist at the 5-HT2A receptor and a partial agonist at the D2 receptor. EPPA has also been found to modulate the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
EPPA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain. EPPA has also been found to decrease the levels of corticosterone, a stress hormone. Studies have suggested that EPPA may have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties have been well studied. However, EPPA has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of EPPA. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems, such as the noradrenergic and cholinergic systems. Additionally, further research is needed to understand the mechanism of action of EPPA and its potential side effects.
Métodos De Síntesis
The synthesis of EPPA involves the reaction between 2-ethylphenylhydrazine and 6-methyl-3-pyridazinecarboxylic acid, followed by the addition of piperazine and acetic anhydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
EPPA has been studied for its potential therapeutic applications in various fields. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. EPPA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-3-15-6-4-5-7-16(15)19-18(24)23-12-10-22(11-13-23)17-9-8-14(2)20-21-17/h4-9H,3,10-13H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYCXKANOHWGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.